

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pulegone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Pulegone

Cat. No.: B056846

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pulegone, a naturally occurring monoterpenoid ketone, is a significant constituent of essential oils from various plants, most notably pennyroyal (*Mentha pulegium*). Its distinct minty and camphoraceous aroma has led to its use in the flavor and fragrance industries. Beyond its sensory characteristics, **(-)-pulegone** is a chiral molecule with specific stereochemistry that influences its biological activity, making it a subject of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of **(-)-Pulegone**, supported by detailed experimental methodologies and data presented for clear, comparative analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(-)-Pulegone** are summarized in the tables below. These properties are crucial for its identification, purification, and application in various scientific contexts.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₆ O	[1][2]
Molecular Weight	152.23 g/mol	[1][2]
Appearance	Colorless to pale yellow oily liquid	[2]
Odor	Strong, pungent, minty, camphor-like	[2]
Density	0.937 g/mL at 25 °C	[1]
Boiling Point	223-224 °C	[1][2]
Melting Point	Not applicable (liquid at room temperature)	
Refractive Index (n ²⁰ /D)	1.488	[1]
Optical Rotation ([α] ²⁰ /D)	-22° (neat)	[1]

Solubility Profile

Solvent	Solubility
Water	Insoluble
Ethanol	Miscible
Diethyl Ether	Miscible
Chloroform	Miscible
Carbon Tetrachloride	Soluble

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of (-)-Pulegone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm
^1H NMR	$\text{CDCl}_3/\text{MeOD}$ (1:1 v/v)	δ 1.01 (d, 3H), 1.78 (s, 3H), 1.90 (m, 1H), 1.96 (d, 3H), 2.00 (m, 1H), 2.29 (m, 2H), 2.50 (m, 1H), 2.74 (dt, 1H)
^{13}C NMR	$\text{CDCl}_3/\text{MeOD}$ (1:1 v/v)	δ 21.86, 22.37, 23.26, 29.01, 32.04, 33.12, 51.1, 132.2, 143.8, 206.2

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
~2954, 2923, 2872	C-H stretching (methyl and methylene groups)
~1682	C=O stretching (conjugated ketone)
~1615	C=C stretching (conjugated)

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical and chemical properties of a liquid compound like **(-)-Pulegone**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

Methodology:

- **Sample Preparation:** A small amount of the liquid sample is placed in a small test tube (fusion tube).
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

- **Apparatus Setup:** The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, allowing for even heat distribution.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream is observed.
- **Boiling Point Determination:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^{[3][4]}

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Methodology:

- **Instrument Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- **Sample Application:** A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.
- **Measurement:** The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- **Reading:** The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should always be recorded as the refractive index is temperature-dependent.^{[5][6]}

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance. It is measured using a polarimeter.

Methodology:

- **Blank Measurement:** A polarimeter tube is filled with the solvent to be used for the sample, and a reading is taken. This serves as the zero or blank reading.
- **Sample Preparation:** A solution of the chiral compound of a known concentration is prepared. For a neat liquid like **(-)-Pulegone**, the pure liquid is used.
- **Sample Measurement:** The polarimeter tube is rinsed and filled with the sample solution or the neat liquid. Care is taken to avoid air bubbles.
- **Reading:** The tube is placed in the polarimeter, and the angle of rotation is measured.
- **Calculation of Specific Rotation:** The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * c)$, where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration of the solution in g/mL (or density for a neat liquid).^{[7][8]}

Acquisition of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for determining the structure of organic compounds.

Methodology for ^1H and ^{13}C NMR:

- **Sample Preparation:** A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **Parameter Setting:** The appropriate acquisition parameters, such as the number of scans, pulse width, and relaxation delay, are set.
- **Data Acquisition:** The NMR experiment is run to acquire the Free Induction Decay (FID).
- **Data Processing:** The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an

internal standard (e.g., TMS).[9][10]

Obtaining an FT-IR Spectrum

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule.

Methodology for a Liquid Sample (Neat):

- **Background Spectrum:** A background spectrum of the empty sample compartment is recorded.
- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Sample Analysis:** The salt plates are placed in the sample holder of the FT-IR spectrometer.
- **Spectrum Acquisition:** The infrared spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum.[1][11]

Determination of Solubility

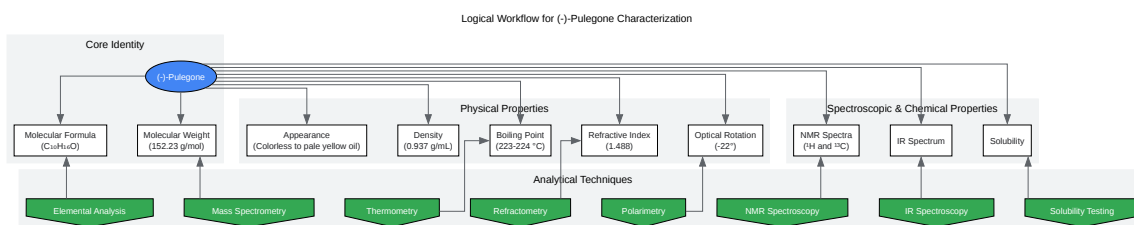
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

- **Sample and Solvent Preparation:** A small, measured amount of the solute (e.g., 50 mg) is placed in a test tube.
- **Solvent Addition:** A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
- **Observation:** The mixture is agitated vigorously for a set period. The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[12][13]

Logical Relationships of (-)-Pulegone's Properties

The following diagram illustrates the interconnectedness of the fundamental properties of **(-)-Pulegone** and the analytical techniques used to determine them.



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **(-)-Pulegone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. phillysim.org [phillysim.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.ws [chem.ws]
- 13. education.com [education.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pulegone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056846#pulegone-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com